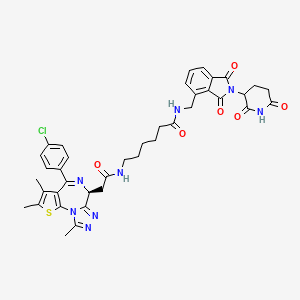
PROTAC BET Degrader-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BET Degrader-10 is a potent and selective degrader of bromodomain and extra-terminal (BET) proteins, specifically targeting BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By degrading BET proteins, this compound can modulate gene expression and has shown promise in treating various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
PROTAC BET Degrader-10 is synthesized through a multi-step process involving the coupling of a ligand for the target protein (BRD4) with a ligand for an E3 ubiquitin ligase (Cereblon). The synthetic route typically involves the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can bind to the bromodomain of BRD4.
Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can bind to the E3 ubiquitin ligase Cereblon.
Coupling of the ligands: The BRD4 ligand and the Cereblon ligand are coupled using a linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC BET Degrader-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
PROTAC BET Degrader-10 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the degradation of BET proteins and their role in gene regulation.
Biology: It is used to investigate the biological functions of BET proteins and their involvement in various cellular processes.
Medicine: It has shown potential as a therapeutic agent for treating diseases such as cancer, where BET proteins play a critical role in disease progression.
Industry: It is used in drug discovery and development to identify and validate new therapeutic targets
Mechanism of Action
PROTAC BET Degrader-10 exerts its effects by inducing the degradation of BET proteins through the ubiquitin-proteasome system. The compound binds to both the target protein (BRD4) and the E3 ubiquitin ligase (Cereblon), bringing them into close proximity. This facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of gene expression regulated by BET proteins, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
MZ1: A BET degrader that targets BRD4 and uses a von Hippel-Lindau (VHL) ligand instead of Cereblon.
ARV-825: A BET degrader that also targets BRD4 but uses a different E3 ligase ligand.
dBET1: Another BET degrader that targets BRD4 and uses a Cereblon ligand
Uniqueness
PROTAC BET Degrader-10 is unique in its high potency and selectivity for BET proteins, particularly BRD4. Its use of a Cereblon ligand distinguishes it from other BET degraders that use different E3 ligase ligands. This specificity allows for more targeted degradation of BET proteins, potentially reducing off-target effects and improving therapeutic outcomes .
Properties
IUPAC Name |
6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRYCAWRGWYNN-MBMZGMDYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

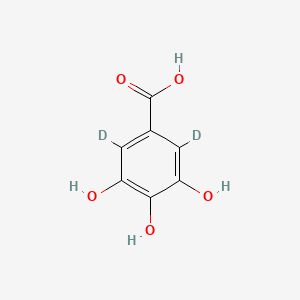
![Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10824183.png)
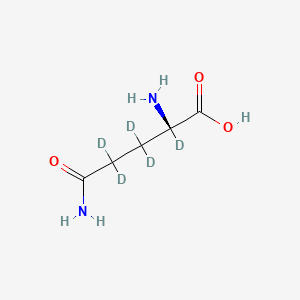


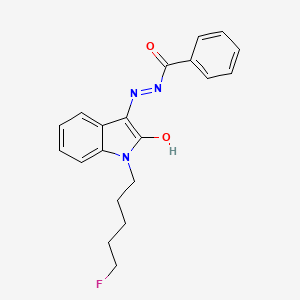
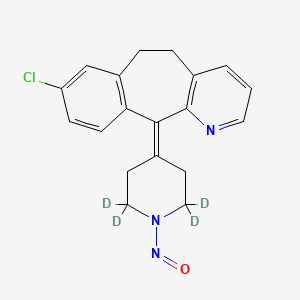
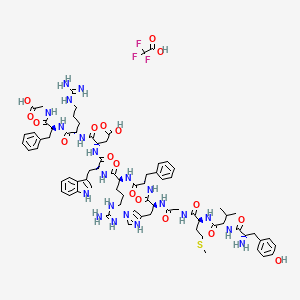




![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)
